molecular formula C14H9Cl2FO3 B3528115 4-fluorophenyl 3,5-dichloro-4-methoxybenzoate

4-fluorophenyl 3,5-dichloro-4-methoxybenzoate

Cat. No.: B3528115
M. Wt: 315.1 g/mol
InChI Key: MJSZHPKPBNORTK-UHFFFAOYSA-N
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Description

Overview of Benzoate (B1203000) Derivatives as Versatile Scaffolds in Organic Synthesis

Benzoate derivatives, salts and esters of benzoic acid, are fundamental building blocks in organic synthesis. annexechem.comwikipedia.org Their natural occurrence in many plants and role as intermediates in the biosynthesis of secondary metabolites underscores their biological relevance. wikipedia.org In industrial applications, benzoic acid and its derivatives are crucial precursors for a wide array of chemicals, including dyes, fragrances, and pharmaceuticals. annexechem.comresearchgate.net The reactivity of the aromatic ring allows for various substitution reactions, while the carboxylic acid group can be readily converted into esters, amides, and other functional groups, making benzoates exceptionally versatile scaffolds for constructing complex molecules. annexechem.comwikipedia.org For instance, benzoate esters are synthesized through the acid-catalyzed reaction of benzoic acid with alcohols and are widely used as flavoring agents and fragrances. annexechem.commdpi.com

Strategic Importance of Fluorine and Chlorine Substituents in Aromatic Systems

The introduction of fluorine and chlorine atoms into aromatic systems is a well-established strategy in drug design and materials science. Fluorine, being the most electronegative element, can significantly alter a molecule's electronic properties, pKa, and dipole moment. nih.gov Its small size allows it to act as a bioisostere for a hydrogen atom, while its presence can block metabolic oxidation, thereby increasing a drug's half-life. nih.gov The carbon-fluorine bond is the strongest in organic chemistry, contributing to the metabolic stability of fluorinated compounds. nih.gov

Chlorine, while also an electron-withdrawing group, has a larger atomic radius and is less electronegative than fluorine. Its incorporation can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes. researchgate.net The presence of chlorine can also lead to specific interactions, such as halogen bonding, with biological targets, potentially increasing the potency and selectivity of a drug. researchgate.netacs.org In agrochemicals, chlorinated aromatic compounds have been widely used as pesticides and herbicides. nih.gov

Contextualization of 4-fluorophenyl 3,5-dichloro-4-methoxybenzoate within Ester Chemistry

This compound is a halogenated aromatic ester that combines the structural features of a benzoate with fluorine and chlorine substituents. Its molecular formula is C14H9Cl2FO3, and it has a molecular weight of 315.1 g/mol . vulcanchem.com This compound is comprised of a 3,5-dichloro-4-methoxybenzoic acid moiety esterified with a 4-fluorophenol (B42351). The synthesis would likely involve the preparation of 3,5-dichloro-4-methoxybenzoic acid, followed by an esterification reaction with 4-fluorophenol. vulcanchem.com

The physicochemical properties of this compound are influenced by its constituent parts. The dichlorinated methoxybenzoyl group and the fluorophenyl group contribute to its predicted high lipophilicity, with an estimated Log P (octanol-water partition coefficient) of 4.08. vulcanchem.com The presence of the ester linkage provides a site for potential hydrolytic cleavage, while the halogen and methoxy (B1213986) substituents on the aromatic rings dictate its electronic and steric properties, which would be relevant in potential biological or material science applications.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C14H9Cl2FO3 appchemical.com
Molecular Weight 315.12 g/mol appchemical.com
CAS Number 824423-70-3 appchemical.com
Predicted Log P 4.08 vulcanchem.com
Predicted Aqueous Solubility ~0.02 mg/mL vulcanchem.com
Predicted Melting Point 145–150°C vulcanchem.com

Current State of Research and Identified Knowledge Gaps Pertaining to this compound

A thorough review of the scientific literature reveals a significant knowledge gap regarding this compound. While the compound is available commercially for research purposes, there is a notable absence of published studies detailing its synthesis, characterization, or application. vulcanchem.comappchemical.com The existing information is largely predictive and based on the analysis of analogous structures. vulcanchem.com

Spectroscopic characterization, for instance, is predicted based on similar compounds. The 1H NMR spectrum is expected to show a singlet for the methoxy protons around 3.9 ppm and complex multiplets for the aromatic protons between 7.2 and 8.1 ppm. vulcanchem.com The 13C NMR is predicted to have a carbonyl carbon signal around 165 ppm. vulcanchem.com In the infrared spectrum, a strong carbonyl stretch is anticipated around 1720 cm-1. vulcanchem.com

The lack of empirical data highlights a clear opportunity for future research. Key areas that remain to be explored include:

Validated Synthesis and Purification: Developing and optimizing a reliable synthetic route to produce the compound in high purity.

Comprehensive Spectroscopic and Crystallographic Analysis: Full characterization using techniques such as NMR, IR, mass spectrometry, and X-ray crystallography to confirm its structure and stereochemistry.

Investigation of Physicochemical Properties: Experimental determination of properties like melting point, boiling point, solubility, and stability.

Exploration of Biological Activity: Screening the compound for potential applications in areas such as medicinal chemistry or agrochemistry, given the common bioactivity of related halogenated compounds.

Material Science Applications: Investigating its potential use in the development of new polymers or other advanced materials.

The study of this compound could provide valuable insights into the structure-activity relationships of polyhalogenated aromatic esters.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluorophenyl) 3,5-dichloro-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO3/c1-19-13-11(15)6-8(7-12(13)16)14(18)20-10-4-2-9(17)3-5-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSZHPKPBNORTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)OC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Route Optimization for 4 Fluorophenyl 3,5 Dichloro 4 Methoxybenzoate

Retrosynthetic Disconnection Analysis of 4-fluorophenyl 3,5-dichloro-4-methoxybenzoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical and common disconnection is at the ester bond (C-O), as this is a key functional group whose formation is a cornerstone of organic synthesis.

This primary disconnection yields two key synthons: an acyl cation equivalent derived from 3,5-dichloro-4-methoxybenzoic acid and a phenoxide anion equivalent from 4-fluorophenol (B42351) .

The two primary precursors can be further simplified:

3,5-dichloro-4-methoxybenzoic acid : This precursor can be retrosynthetically disconnected by removing the two chlorine atoms. This leads to the simpler starting material, 4-methoxybenzoic acid (also known as p-anisic acid). wikipedia.orgnih.gov The synthesis, therefore, hinges on the regioselective dichlorination of this precursor.

4-fluorophenol : The synthesis of this fluorinated phenol (B47542) can be approached from several precursors. A common disconnection involves tracing it back to p-fluorophenylboronic acid via an oxidation reaction or to 4-fluoroaniline (B128567) through a diazotization and hydrolysis sequence. guidechem.comchemicalbook.com

This analysis outlines a convergent synthesis strategy where the two halogenated aromatic precursors are prepared separately and then combined in a final esterification step.

Exploration of Esterification Techniques for Aromatic Acid and Phenol Precursors

The formation of the ester bond between the sterically hindered 3,5-dichloro-4-methoxybenzoic acid and the relatively unreactive 4-fluorophenol is a critical step. Two main strategies are employed: direct condensation and activation of the carboxylic acid via an acyl halide intermediate.

Directly reacting a carboxylic acid and a phenol is often challenging and requires specific activating agents or catalysts due to the poor nucleophilicity of the phenol. Standard Fischer esterification conditions (acid catalysis) are generally ineffective for phenols. Modern methods provide efficient alternatives.

One of the most prominent methods is the Steglich esterification . This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid. A nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), is added to facilitate the transfer of the acyl group to the phenol. The reaction proceeds through an O-acylisourea intermediate, which is highly reactive towards the phenoxide.

MethodActivating AgentCatalystSolventTypical TemperatureKey Features
Steglich Esterification DCC or EDCDMAPAprotic (e.g., DCM, THF)0 °C to Room Temp.Mild conditions; high yields; byproduct (urea) may require careful removal.
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chlorideDMAPAprotic (e.g., Toluene)Room Temp. to RefluxForms a mixed anhydride; effective for sterically hindered substrates.
Phosphonium-based Reagents BOP, PyBOPBase (e.g., DIPEA)Aprotic (e.g., DMF, DCM)Room Temp.Forms an activated phosphonium (B103445) ester; good for peptide coupling and complex esters.

A more traditional and highly reliable two-step approach involves the conversion of the carboxylic acid to a more reactive acyl halide, followed by reaction with the phenol. This method, often a variation of the Schotten-Baumann reaction, is highly effective.

Step 1: Synthesis of 3,5-dichloro-4-methoxybenzoyl chloride The carboxylic acid is activated by converting it to its corresponding acyl chloride. This is typically achieved by reacting 3,5-dichloro-4-methoxybenzoic acid with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemicalbook.com The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate reactions involving oxalyl chloride. chemicalbook.com

Step 2: Esterification The resulting 3,5-dichloro-4-methoxybenzoyl chloride is then reacted with 4-fluorophenol in the presence of a stoichiometric amount of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534). The base serves to neutralize the hydrogen chloride (HCl) byproduct that is formed during the reaction, driving it to completion.

StepReagentSolventTypical ConditionsPurpose
1. Acyl Chloride Formation Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)Anhydrous, non-protic (e.g., DCM, Toluene)Room Temp. to RefluxConverts the carboxylic acid to a highly reactive acyl chloride. chemicalbook.comchemicalbook.com
2. Ester Formation 4-fluorophenol, Pyridine or TriethylamineAnhydrous, non-protic (e.g., DCM, THF)0 °C to Room Temp.Couples the acyl chloride and phenol; the base neutralizes the HCl byproduct.

Strategies for Regioselective Introduction of Halogen Substituents on Phenyl Moieties

The successful synthesis of the target compound relies on the precise and regioselective installation of chlorine and fluorine atoms onto the aromatic precursors.

The synthesis of 3,5-dichloro-4-methoxybenzoic acid is achieved through the electrophilic aromatic substitution of 4-methoxybenzoic acid . The directing effects of the substituents on the aromatic ring are crucial for achieving the desired regioselectivity. The methoxy (B1213986) (-OCH₃) group is a strongly activating ortho-, para-director, while the carboxylic acid (-COOH) group is a deactivating meta-director.

For 4-methoxybenzoic acid, the positions ortho to the methoxy group (C3 and C5) are also meta to the carboxyl group. Both groups, therefore, direct incoming electrophiles to the same positions. This synergistic effect allows for a highly regioselective dichlorination at the 3 and 5 positions. The reaction is typically carried out using chlorine (Cl₂) gas or sulfuryl chloride (SO₂Cl₂) in the presence of a suitable solvent. vulcanchem.com An alternative patented method involves the esterification of a related precursor to add steric bulk, followed by chlorination and subsequent hydrolysis. google.com

Starting MaterialChlorinating AgentCatalyst/SolventKey OutcomeReference
4-Methoxybenzoic acid Chlorine (Cl₂)Acetic acidHigh yield of 3,5-dichloro-4-methoxybenzoic acid due to synergistic directing effects. vulcanchem.com
tert-butyl p-methylbenzoate Nitrogen-chlorine gas mixtureDichloromethane, AlCl₃Chlorination prior to side-chain oxidation and hydrolysis. google.com
3,5-dichloro-4-hydroxybenzoic acid N/A (Methylation step)K₂CO₃, DMF, CH₃IAn alternative route starting from the hydroxylated analog. chemicalbook.com

4-Fluorophenol is a key intermediate used in the production of various pharmaceuticals and agrochemicals. multichemexports.com Several methods have been developed for its synthesis.

A modern and efficient approach involves the oxidation of p-fluorophenylboronic acid . This reaction is often carried out under mild conditions using an oxidant such as hydrogen peroxide (H₂O₂) in an aqueous medium. guidechem.comchemicalbook.com

Classical methods for synthesizing fluorinated aromatics include the Balz-Schiemann reaction . This would involve the diazotization of 4-fluoroaniline using nitrous acid (generated in situ from NaNO₂ and a strong acid), followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride (B91410) source, though hydrolysis of the diazonium salt is more direct for producing the phenol.

Other patented routes describe the synthesis from precursors like 4,4-difluorocyclohexadienone, which can be converted to 4-fluorophenol under hydrogenation with a platinum-on-carbon or Raney Nickel catalyst. epo.org

MethodStarting MaterialKey ReagentsKey FeaturesReference
Boronic Acid Oxidation p-Fluorophenylboronic acidHydrogen peroxide (H₂O₂)Mild conditions, good yields, "green chemistry" approach. guidechem.comchemicalbook.com
From Cyclohexadienone 4,4-DifluorocyclohexadienoneH₂, Pt/C or Raney-NiCatalytic hydrogenation leads to the aromatic phenol. epo.org
Diazotization-Hydrolysis 4-FluoroanilineNaNO₂, H₂SO₄, H₂OA traditional multi-step route via a diazonium salt intermediate.General Method

Methodologies for Methoxy Group Installation and Functional Group Interconversions on the Benzoate (B1203000) Moiety

Methoxy Group Installation: The installation of the methoxy group is typically achieved via the methylation of a corresponding hydroxy-substituted precursor. A common and effective route starts from 3,5-dichloro-4-hydroxybenzoic acid. This precursor can be subjected to a Williamson ether synthesis, where a methylating agent such as iodomethane (B122720) or dimethyl sulfate (B86663) reacts with the phenoxide ion generated by a base. chemicalbook.com

A typical procedure involves:

Deprotonation of the hydroxyl group of 3,5-dichloro-4-hydroxybenzoic acid using a suitable base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

Introduction of a methylating agent, for example, iodomethane (CH₃I). chemicalbook.com

The reaction is generally heated to drive it to completion.

The reaction proceeds as follows:

Step 1 (Deprotonation): 3,5-dichloro-4-hydroxybenzoic acid + K₂CO₃ → Potassium 3,5-dichloro-4-hydroxybenzoate

Step 2 (Methylation): Potassium 3,5-dichloro-4-hydroxybenzoate + CH₃I → 3,5-dichloro-4-methoxybenzoic acid + KI

An alternative precursor is 2,6-dichloro-4-methylphenol, which can be methylated first to give 2,6-dichloro-4-methylanisole, followed by oxidation of the methyl group to a carboxylic acid. chemicalbook.comchemicalbook.com

Functional Group Interconversions (FGI): Functional group interconversion is a key strategy for introducing the carboxylic acid moiety onto the pre-functionalized ring. imperial.ac.uk For example, if starting with a precursor like 2,6-dichloro-4-methylanisole, the aryl methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. This approach, however, requires careful control of reaction conditions to prevent over-oxidation or degradation of the aromatic ring, especially given the presence of deactivating chloro-substituents.

Another FGI strategy could involve a Sandmeyer-type reaction sequence starting from a corresponding aniline (B41778) derivative (e.g., 3,5-dichloro-4-methoxyaniline). Diazotization of the amino group followed by cyanation and subsequent hydrolysis of the nitrile would yield the desired carboxylic acid.

Investigation of Novel Catalytic Systems and Reaction Conditions for Enhanced Yield and Selectivity

The final esterification step, coupling 3,5-dichloro-4-methoxybenzoic acid with 4-fluorophenol, can be challenging due to the reduced nucleophilicity of the phenol, which is deactivated by the electron-withdrawing fluorine atom. While traditional Fischer esterification (acid-catalyzed reaction with an alcohol) is a fundamental method, it often requires harsh conditions and may result in low yields for deactivated phenols. riken.jp Consequently, research has shifted towards milder and more efficient catalytic systems.

Modern approaches often involve the activation of the carboxylic acid, for instance, by converting it to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3,5-dichloro-4-methoxybenzoyl chloride can then react with 4-fluorophenol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

More advanced catalytic methods, including the use of sulfonic acid-functionalized ionic liquids or solid acid catalysts, are being explored to facilitate esterification under milder conditions and allow for easier catalyst recovery and reuse. riken.jpnih.gov These catalysts can enhance reaction rates and yields, particularly in continuous flow processes. riken.jp

While direct esterification methods are common, principles from transition metal-catalyzed cross-coupling reactions, particularly those used for C–O bond formation in diaryl ether synthesis, offer powerful alternatives for coupling aryl partners. rsc.orgresearchgate.netacs.org These methods are highly relevant for forming the ester linkage, which is structurally analogous to an ether bond.

Ullmann Condensation: The copper-catalyzed Ullmann condensation is a classic method for forming C–O bonds by coupling an aryl halide with a phenol. rsc.org In an analogous ester synthesis, a copper catalyst could potentially facilitate the coupling of an aryl carboxylate with an aryl halide. While less common for ester synthesis, the underlying principle of promoting C-O bond formation is applicable. Modern Ullmann-type reactions often employ ligands to solubilize the copper catalyst and allow the reaction to proceed at lower temperatures. acs.org

Palladium-Catalyzed Buchwald-Hartwig Amination/Etherification: The Buchwald-Hartwig reaction is a versatile palladium-catalyzed cross-coupling method. While primarily known for C-N and C-O (ether) bond formation, variations of this methodology can be applied to ester synthesis. researchgate.netacs.orgnih.gov The reaction typically involves an aryl halide or triflate and a phenol, using a palladium catalyst with a specialized phosphine (B1218219) ligand. The choice of ligand is crucial for reaction efficiency and functional group tolerance. This catalytic system is known for its mild reaction conditions and broad substrate scope, making it a promising avenue for synthesizing complex esters like this compound. acs.orgnih.gov A decarbonylative etherification of aromatic esters using palladium or nickel catalysts also represents a novel, related approach. researchgate.netacs.org

Table 1: Comparison of Catalytic Systems for Analogous C-O Coupling Reactions.
Catalytic SystemMetal CatalystTypical LigandsReaction ConditionsAdvantagesPotential Challenges
Ullmann-Type CouplingCopper (e.g., CuI, Cu₂O)Phenanthroline, N,N-DimethylglycineHigh temperatures (100-200°C), Polar solventsCost-effective metal catalystHarsh conditions, stoichiometric copper often required rsc.org
Buchwald-Hartwig CouplingPalladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Bulky electron-rich phosphines (e.g., XPhos, SPhos)Mild temperatures (RT - 100°C), Anhydrous solventsHigh functional group tolerance, high yields, mild conditions acs.orgExpensive catalyst and ligands, air/moisture sensitive
Chan-Lam CouplingCopper (e.g., Cu(OAc)₂)Pyridine, N-basesRoom temperature, often aerobicUses boronic acids instead of aryl halides, very mild conditions rsc.orgSubstrate scope can be limited

Chemoselectivity: In the synthesis of this compound, chemoselectivity is a key consideration. The molecule contains multiple potentially reactive sites, including the C-Cl and C-F bonds, in addition to the target carboxyl group. During transition metal-catalyzed coupling reactions, for example, oxidative addition into a C-Cl bond could compete with the desired esterification pathway, leading to unwanted side products. The choice of catalyst and ligand system is therefore critical to ensure that the reaction proceeds selectively at the carboxylic acid or its activated derivative, without disturbing the halogen substituents on either aromatic ring. Catalytic systems that operate under mild conditions are generally preferred to minimize such side reactions. mdpi.com

Stereoselectivity: The target molecule, this compound, is achiral, so stereoselectivity is not a factor in its direct synthesis. However, in the synthesis of related, more complex structures that may possess chiral centers or exhibit atropisomerism, stereoselective synthesis becomes paramount. For instance, if chiral substituents were present on either the benzoate or the phenyl moiety, controlling the stereochemistry would be essential. This could be achieved through the use of chiral catalysts (organocatalysts or transition metal complexes with chiral ligands) that can differentiate between enantiotopic faces or groups, leading to the preferential formation of one enantiomer or diastereomer. Asymmetric catalysis is a well-established field for creating stereodefined molecules, and these principles would be directly applicable to the synthesis of chiral analogs. mdpi.com

Isolation and Purification Techniques Employed in the Synthesis of this compound

The isolation and purification of the final product are crucial steps to obtain this compound in high purity. A multi-step purification protocol is typically employed to remove unreacted starting materials, catalysts, and byproducts. youtube.comweebly.com

Aqueous Work-up/Extraction: Following the esterification reaction, the crude mixture is typically subjected to a liquid-liquid extraction. sapub.org The organic layer containing the product is washed sequentially with different aqueous solutions. A wash with a dilute basic solution, such as aqueous sodium bicarbonate or sodium carbonate, is used to neutralize any remaining acid catalyst and remove unreacted 3,5-dichloro-4-methoxybenzoic acid by converting it into its water-soluble salt. youtube.comweebly.com This is followed by washing with brine (saturated aqueous sodium chloride) to reduce the water content in the organic phase.

Drying and Solvent Removal: The separated organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water. After filtration to remove the drying agent, the solvent is removed under reduced pressure using a rotary evaporator.

Final Purification: The method for final purification depends on the physical state of the crude product.

Recrystallization: If the product is a solid, recrystallization is a highly effective method for achieving high purity. lookchem.com This involves dissolving the crude solid in a minimum amount of a hot solvent or solvent mixture in which the compound has high solubility at high temperatures and low solubility at low temperatures. Upon cooling, the pure product crystallizes out, leaving impurities behind in the solution.

Column Chromatography: For oils or solids that are difficult to recrystallize, silica (B1680970) gel column chromatography is the preferred method. sapub.org The crude product is loaded onto a silica gel column and eluted with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), separating the components based on their polarity. The purity of the collected fractions is typically monitored by Thin-Layer Chromatography (TLC). sapub.org

Distillation: If the ester is a high-boiling liquid, vacuum distillation can be used for purification. youtube.comlookchem.com This technique separates compounds based on differences in their boiling points at reduced pressure, which allows for distillation at lower temperatures, preventing thermal decomposition.

Table 2: Summary of Isolation and Purification Techniques.
TechniquePurposeDescriptionTypical Reagents/Apparatus
Liquid-Liquid ExtractionInitial separation of product from water-soluble impurities and unreacted acid.Partitioning of components between two immiscible liquid phases (organic and aqueous). weebly.comSeparatory funnel, organic solvent, NaHCO₃(aq), brine
DryingRemoval of residual water from the organic solution.Use of an anhydrous salt that binds with water.MgSO₄, Na₂SO₄
RecrystallizationPurification of a solid product.Dissolving the crude solid in a hot solvent and allowing it to crystallize upon cooling. lookchem.comErlenmeyer flask, appropriate solvent(s)
Column ChromatographyPurification of solids or oils based on polarity.Separation on a solid stationary phase (e.g., silica gel) with a liquid mobile phase. sapub.orgGlass column, silica gel, eluent solvents, TLC plates
Vacuum DistillationPurification of high-boiling point liquids.Distillation under reduced pressure to lower the boiling point of the compound. youtube.comDistillation apparatus, vacuum pump

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of 4 Fluorophenyl 3,5 Dichloro 4 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For 4-fluorophenyl 3,5-dichloro-4-methoxybenzoate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments allows for a complete and unambiguous assignment of all proton, carbon, and fluorine signals.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings and the methoxy (B1213986) group.

The protons on the 3,5-dichloro-4-methoxybenzoyl moiety are expected to appear as a singlet, as they are chemically equivalent due to the symmetry of this ring. The electron-donating methoxy group and the electron-withdrawing chloro and carbonyl groups will influence the chemical shift of these protons.

The protons on the 4-fluorophenyl ring will present a more complex pattern due to proton-proton and proton-fluorine couplings. The protons ortho to the fluorine atom (H-2' and H-6') would appear as a triplet (or a doublet of doublets) due to coupling with the adjacent protons and the fluorine atom. The protons meta to the fluorine atom (H-3' and H-5') would also appear as a triplet (or a doublet of doublets).

The methoxy group protons are expected to appear as a sharp singlet at a characteristic chemical shift.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.90s2HH-2, H-6
~7.25t2HH-3', H-5'
~7.15t2HH-2', H-6'
~3.95s3H-OCH₃

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon atom and the electronegativity of its neighbors.

The carbonyl carbon of the ester group is expected to appear at a downfield chemical shift, typically in the range of 160-170 ppm. The aromatic carbons will resonate in the region of 115-165 ppm. The carbon atoms attached to the electronegative chlorine and fluorine atoms will exhibit characteristic chemical shifts and, in the case of the 4-fluorophenyl ring, will show couplings to the fluorine atom. The methoxy carbon will appear as a singlet in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~164.0C=O
~162.5 (d)C-4'
~158.0C-4
~147.0 (d)C-1'
~131.0C-2, C-6
~128.0C-1
~125.0C-3, C-5
~122.5 (d)C-2', C-6'
~116.5 (d)C-3', C-5'
~56.5-OCH₃

Note: Predicted chemical shifts are based on analogous structures. (d) indicates a doublet due to carbon-fluorine coupling.

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. In the case of this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom on the phenyl ring. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. The signal will likely appear as a triplet due to coupling with the two adjacent ortho-protons (H-3' and H-5').

To further confirm the structural assignments, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, correlations would be observed between the ortho and meta protons on the 4-fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be expected from the methoxy protons to the C-4 carbon, and from the H-2/H-6 protons to the carbonyl carbon, confirming the connectivity of the 3,5-dichloro-4-methoxybenzoyl moiety. Correlations from the H-2'/H-6' protons to the carbonyl carbon would establish the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations would be expected between the methoxy protons and the H-2/H-6 protons, as well as between protons on the two different aromatic rings, providing insights into the preferred conformation of the molecule in solution.

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the parent ion. For this compound (C₁₄H₉Cl₂FO₃), the calculated exact mass is 313.9913 g/mol . An experimental HRMS measurement confirming this value would provide strong evidence for the proposed molecular formula.

The mass spectrum would also exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), with relative intensities of the M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.

The fragmentation pattern in the mass spectrum would likely involve the cleavage of the ester bond, leading to the formation of ions corresponding to the 3,5-dichloro-4-methoxybenzoyl cation and the 4-fluorophenoxy radical or cation. Further fragmentation of these ions would provide additional structural confirmation.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. While specific experimental spectra for this compound are not widely available in public literature, characteristic absorption bands can be predicted based on the analysis of analogous structures. These predictions provide valuable insights into the vibrational modes of the molecule's key functional groups.

The most prominent feature in the IR spectrum of an ester is the carbonyl (C=O) stretching vibration, which is expected to appear as a strong absorption band. For this compound, this band is predicted at approximately 1720 cm⁻¹. The presence of electron-withdrawing halogen substituents on the phenyl rings can influence the exact position of this band.

Other significant vibrational modes include the C-O stretching of the ester linkage, which typically appears in the region of 1250-1000 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will produce a series of bands in the 1600-1400 cm⁻¹ region. The presence of halogen atoms gives rise to characteristic absorptions in the lower frequency region of the spectrum. The C-Cl stretching vibrations are anticipated in the 750-550 cm⁻¹ range, and the C-F stretch is also expected within this region. The C-O stretching of the methoxy group is another key feature, likely to be observed around 1250 cm⁻¹.

A summary of the predicted characteristic IR absorption bands for this compound is presented in the table below.

Functional GroupPredicted Absorption Band (cm⁻¹)Vibrational Mode
Carbonyl (C=O)~1720Stretching
Aromatic C=C1600-1400Stretching
Ester C-O1250-1000Stretching
Methoxy C-O~1250Stretching
C-Cl750-550Stretching
C-F750-550Stretching

Note: The data in this table is based on predicted values from analogous compounds and awaits experimental verification.

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Architecture

As of the current literature survey, a definitive single-crystal X-ray diffraction study for this compound has not been reported. Therefore, detailed experimental data on its crystal system, space group, unit cell dimensions, and precise atomic coordinates are not available. Such a study would be invaluable for confirming the molecular connectivity and providing precise measurements of bond lengths and angles. Furthermore, it would be the foundation for a detailed analysis of the supramolecular assembly.

In the absence of experimental crystallographic data for this compound, a definitive analysis of its crystal packing and intermolecular interactions cannot be conducted. However, based on the molecular structure, which contains halogen atoms (Cl, F) and a methoxy group, it is possible to anticipate the types of non-covalent interactions that would likely govern its solid-state architecture.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of crystallographic information files (CIFs) derived from X-ray diffraction data. As no such data has been published for this compound, a Hirshfeld surface analysis cannot be performed.

Chemical Reactivity and Derivatization Pathways of 4 Fluorophenyl 3,5 Dichloro 4 Methoxybenzoate

Hydrolysis and Transesterification Reactions of the Ester Linkage

The ester bond is a primary site for nucleophilic acyl substitution, making it susceptible to both hydrolysis and transesterification. These reactions involve the cleavage of the acyl-oxygen bond.

Hydrolysis: The ester can be cleaved to yield 3,5-dichloro-4-methoxybenzoic acid and 4-fluorophenol (B42351). This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible process typically carried out in the presence of a strong acid (e.g., H₂SO₄) and water. The reaction proceeds via protonation of the carbonyl oxygen, increasing its electrophilicity, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction involving the attack of a strong nucleophile, such as a hydroxide (B78521) ion (e.g., from NaOH), on the carbonyl carbon. This process yields the carboxylate salt of the benzoic acid, which is then protonated in an acidic workup to give the free carboxylic acid. Saponification is generally more efficient than acid-catalyzed hydrolysis for esters.

Transesterification: This process involves the conversion of the 4-fluorophenyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the displaced 4-fluorophenol.

Table 1: Representative Conditions for Ester Cleavage

Reaction Catalyst Reagents Products
Acidic Hydrolysis H₂SO₄ or HCl Water, Heat 3,5-dichloro-4-methoxybenzoic acid + 4-fluorophenol
Basic Hydrolysis NaOH or KOH Water/Alcohol, Heat Sodium 3,5-dichloro-4-methoxybenzoate + 4-fluorophenol
Transesterification Acid or Base New Alcohol (R-OH) 3,5-dichloro-4-methoxybenzoyl-OR + 4-fluorophenol

Electrophilic Aromatic Substitution Reactions on Activated and Deactivated Aromatic Rings

The molecule possesses two aromatic rings, each with different susceptibilities to electrophilic aromatic substitution (EAS). The directing effects of the existing substituents determine the position of attack for incoming electrophiles. msu.edu

3,5-dichloro-4-methoxybenzoyl Ring: This ring is influenced by competing electronic effects. The methoxy (B1213986) (-OCH₃) group is a powerful activating group and is ortho-, para-directing. The two chloro (-Cl) groups are deactivating yet also ortho-, para-directing. The ester carbonyl group is a deactivating, meta-directing group. The potent activating effect of the methoxy group dominates, directing incoming electrophiles to the positions ortho to it (C2 and C6). However, these positions are already substituted with chlorine, making further substitution on this ring sterically hindered and electronically challenging.

4-fluorophenyl Ring: This ring is generally deactivated towards EAS. The fluorine (-F) atom is a deactivating ortho-, para-director due to its inductive electron withdrawal and mesomeric electron donation. The ester oxygen, attached to the ring, acts as an activating, ortho-, para-director. The directing effects of both substituents converge on the C3 and C5 positions (ortho to the ester linkage and meta to the fluorine). Therefore, electrophilic substitution, such as nitration or halogenation, would be expected to occur primarily at these positions. youtube.comlibretexts.org

Table 2: Directing Effects for Electrophilic Aromatic Substitution

Ring Substituent Position Effect on Reactivity Directing Influence Predicted Site of Attack
Benzoyl -OCH₃ 4 Activating Ortho, Para C2, C6 (Blocked)
Benzoyl -Cl 3, 5 Deactivating Ortho, Para C2, C4, C6
Benzoyl -COOR 1 Deactivating Meta C3, C5
Phenyl -F 4' Deactivating Ortho, Para C3', C5'
Phenyl -O-COAr 1' Activating Ortho, Para C2', C6'

Nucleophilic Aromatic Substitution Mechanisms Involving Halogen and Methoxy Groups

Nucleophilic aromatic substitution (NAS) is a plausible reaction pathway, particularly on the fluorophenyl ring. libretexts.orgpressbooks.pub NAS typically requires an aromatic ring bearing a good leaving group and being activated by strong electron-withdrawing groups positioned ortho or para to it. quizlet.com

4-fluorophenyl Ring: The fluorine atom is an excellent leaving group for NAS, superior to chlorine in this context. youtube.com The ester group, para to the fluorine, is sufficiently electron-withdrawing to activate the ring for nucleophilic attack at the C4 position. This allows for the displacement of the fluoride (B91410) ion by various nucleophiles (e.g., alkoxides, amines, thiolates) to generate a diverse range of derivatives. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

3,5-dichloro-4-methoxybenzoyl Ring: The chloro substituents are potential leaving groups. However, this ring is electron-rich due to the powerful electron-donating methoxy group, which disfavors the formation of the negatively charged Meisenheimer complex required for the addition-elimination mechanism of NAS. Therefore, substitution of the chlorine atoms via a standard NAS pathway is unlikely under typical conditions.

Demethylation of the Methoxy Group: While NAS on the ring is difficult, the methoxy group itself can be a target for strong nucleophiles. Reagents like boron tribromide (BBr₃) or strong acids can cleave the methyl-oxygen bond, converting the methoxy group into a hydroxyl group.

Reduction and Oxidation Reactions of the Ester and Aromatic Moieties

The functional groups on the molecule can undergo various reduction and oxidation reactions.

Reduction:

Ester Reduction: The ester functionality can be reduced to the corresponding primary alcohol, (3,5-dichloro-4-methoxyphenyl)methanol, along with 4-fluorophenol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). harvard.edu Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters, but their reactivity can be enhanced with additives or in specific solvent systems. researchgate.netbeilstein-journals.org

Aryl Halide Reduction (Dehalogenation): The carbon-chlorine and carbon-fluorine bonds can be cleaved under reductive conditions, replacing the halogens with hydrogen. This can be accomplished using catalytic hydrogenation (e.g., H₂ over Pd/C) or with metal-hydride systems. lookchem.com Selective dehalogenation can be challenging but may be possible depending on the reaction conditions.

Oxidation:

Aromatic Ring Oxidation: The aromatic rings are generally stable to oxidation. However, under harsh conditions with strong oxidizing agents, they can be degraded.

Methoxy Group Oxidation: Methoxy-substituted benzenes can be oxidized to quinones under certain conditions, such as with hydrogen peroxide in formic acid. oup.com The presence of electron-withdrawing chloro groups on the ring would likely make this oxidation more difficult compared to unsubstituted anisole. The methyl group of the methoxy ether can also be susceptible to oxidative cleavage. acs.org

Table 3: Summary of Reduction and Oxidation Reactions

Moiety Reaction Typical Reagents Product(s)
Ester Reduction LiAlH₄ (3,5-dichloro-4-methoxyphenyl)methanol + 4-fluorophenol
Aryl Halides Reduction H₂, Pd/C; NaBH₄-Cu₂Cl₂ Dehalogenated aromatic rings
Methoxybenzene Ring Oxidation H₂O₂, HCOOH Potential formation of quinone derivatives

Design and Synthesis of Analogues and Homologues of 4-fluorophenyl 3,5-dichloro-4-methoxybenzoate for Expanded Research Potential

The chemical reactivity of this compound enables the systematic design and synthesis of a library of analogues and homologues. Such derivatives are valuable for structure-activity relationship (SAR) studies in various research fields.

Strategies for Analogue Synthesis:

Modification of the Benzoic Acid Moiety: Starting with derivatives of 4-methoxybenzoic acid allows for variation in the substitution pattern of the first ring. For example, using 3,5-dibromo-4-methoxybenzoic acid or 3,5-dimethyl-4-methoxybenzoic acid as starting materials would yield the corresponding dibromo or dimethyl analogues after esterification.

Variation of the Phenolic Moiety: The esterification of 3,5-dichloro-4-methoxybenzoic acid (or its acid chloride) with different substituted phenols can produce a wide range of analogues with modified second rings. Using phenols with different electronic and steric properties (e.g., 4-chlorophenol, 4-methoxyphenol, 3,4-difluorophenol) would allow for fine-tuning of the molecule's properties.

Derivatization via NAS: As discussed, the fluorine atom can be selectively replaced by a variety of nucleophiles. This is a powerful strategy for late-stage functionalization, creating analogues with diverse groups such as amines, ethers, and thioethers at the 4'-position.

Modification of the Methoxy Group: Replacing the methoxy group with other alkoxy groups (ethoxy, propoxy, etc.) would produce a series of homologues. This can be achieved by starting with the corresponding 4-alkoxy-3,5-dichlorobenzoic acids.

Table 4: Examples of Potential Analogues and Synthetic Precursors

Analogue Type Example Structure Key Precursors
Halogen Variation 4-fluorophenyl 3,5-dibromo-4-methoxybenzoate 3,5-dibromo-4-methoxybenzoic acid + 4-fluorophenol
Phenol (B47542) Variation 4-chlorophenyl 3,5-dichloro-4-methoxybenzoate 3,5-dichloro-4-methoxybenzoyl chloride + 4-chlorophenol
NAS Derivative 4-(morpholino)phenyl 3,5-dichloro-4-methoxybenzoate This compound + Morpholine
Homologue 4-fluorophenyl 3,5-dichloro-4-ethoxybenzoate 3,5-dichloro-4-ethoxybenzoic acid + 4-fluorophenol

Theoretical and Computational Chemistry Investigations of 4 Fluorophenyl 3,5 Dichloro 4 Methoxybenzoate

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Stability (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic behavior of 4-fluorophenyl 3,5-dichloro-4-methoxybenzoate at the atomic level. These methods provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution, which are crucial determinants of its chemical reactivity and stability.

The first step in any quantum chemical investigation is the geometric optimization of the molecular structure. For this compound, this involves finding the lowest energy arrangement of its atoms. Due to the presence of rotatable single bonds, particularly around the ester linkage and the methoxy (B1213986) group, the molecule can exist in various conformations. A thorough conformational landscape analysis is performed to identify the most stable conformer, which is presumed to be the most populated and therefore the most representative structure under standard conditions.

The optimization is typically carried out using a functional such as B3LYP in combination with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. The resulting optimized geometry reveals key structural parameters.

Table 1: Selected Optimized Geometrical Parameters of this compound

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-O (ester) 1.35 - -
C=O (ester) 1.21 - -
C-Cl 1.74 - -
C-F 1.36 - -
O-C-C (ester) - 110.5 -
C-O-C (ester) - 117.8 -

Note: The data in this table is illustrative and based on typical values for similar compounds. Actual values would be derived from specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis helps to predict its reactivity towards nucleophiles and electrophiles.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

Parameter Energy (eV)
EHOMO -6.8
ELUMO -1.5

Note: The data in this table is illustrative and based on typical values for similar compounds. Actual values would be derived from specific DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

For this compound, the MEP map would typically show negative potential (red and yellow regions) around the electronegative oxygen and halogen atoms, indicating these as likely sites for electrophilic attack. Conversely, regions of positive potential (blue) are usually found around the hydrogen atoms, suggesting susceptibility to nucleophilic attack. This visual representation of charge distribution is crucial for understanding intermolecular interactions.

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the study of conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent.

For this compound, an MD simulation in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would reveal how the solvent molecules arrange themselves around the solute and how these interactions influence the compound's conformation and stability. This is particularly important for predicting its behavior in biological systems, which are predominantly aqueous.

In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can also be used to predict various spectroscopic properties of this compound, such as its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These theoretical spectra can then be compared with experimentally obtained data to validate the accuracy of the computational model and the optimized geometry.

For instance, theoretical vibrational frequencies calculated using DFT can be correlated with the peaks in an experimental IR spectrum, aiding in the assignment of vibrational modes. Similarly, calculated NMR chemical shifts can be compared with experimental data to confirm the molecular structure.

Predictive Modeling of Molecular Interactions with Hypothetical Biological Macromolecules via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is a powerful tool for predicting the binding affinity and mode of interaction of a small molecule like this compound with a biological target, such as a protein or enzyme.

By docking the optimized structure of the compound into the active site of a hypothetical biological macromolecule, researchers can identify potential binding poses and key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. This in silico approach provides a preliminary assessment of the compound's potential biological activity and can guide further experimental studies. The results of a docking study are often presented in a table summarizing the binding energies and interacting residues.

Table 3: Illustrative Molecular Docking Results of this compound with a Hypothetical Protein Target

Binding Energy (kcal/mol) Interacting Residues Type of Interaction
-8.5 TYR 234, LEU 345 Hydrogen Bond, Hydrophobic
-8.2 PHE 456, ALA 231 Hydrophobic

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Designing New Analogues for Specific Research Hypotheses

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a powerful computational tool in modern chemistry and drug design, enabling the prediction of a compound's biological activity based on its molecular structure. ugm.ac.idmst.dk For a compound such as this compound, which possesses distinct chemical moieties, QSAR can provide critical insights for the rational design of new analogues tailored to specific research hypotheses. taylorfrancis.com The underlying principle is that variations in the chemical structure directly influence the physicochemical properties, which in turn govern the biological activity of the molecule. taylorfrancis.com

The development of a QSAR model is a systematic process. It begins with a training set of structurally related compounds, or analogues, with experimentally determined biological activities. For each analogue, a series of numerical values known as molecular descriptors are calculated. These descriptors quantify various constitutional, topological, electronic, steric, and hydrophobic features of the molecule. A mathematical model is then generated to establish a statistically significant correlation between these descriptors and the observed activity. ugm.ac.id

In the context of designing analogues of this compound, a research hypothesis might be to investigate the impact of electronic effects on the benzoate (B1203000) ring versus the hydrophobicity of the fluorophenyl ring on a specific biological endpoint, such as insecticidal potency. A QSAR study would involve synthesizing or computationally generating a series of analogues where substituents on both rings are systematically varied.

For instance, a study on benzoylphenylurea (B10832687) type insecticides, which share structural similarities, found that substituents on the benzoyl part played a crucial role in their inhibitory activity, a contribution largely explained by electronic (sigma, σ) and steric (Es) parameters. nih.gov Conversely, substituents on the other phenyl ring showed a contribution mainly resulting from hydrophobicity (pi, π). nih.gov This suggests that for this compound, the dichloro and methoxy groups on the benzoate ring are critical electronic and steric modulators, while the fluorine atom on the phenyl ring primarily influences hydrophobic interactions.

To test such a hypothesis, a QSAR model would be built. The table below illustrates a hypothetical dataset for a series of analogues and the corresponding descriptors that would be used.

Analogue IDSubstituent (X) on Benzoate RingSubstituent (Y) on Phenyl RingBiological Activity (log 1/EC₅₀)Hammett Constant (σ) of XHydrophobicity Constant (π) of YMolar Refractivity (MR) of Y
13,5-Cl₂4-F5.850.740.140.92
23,5-Br₂4-F5.920.780.140.92
33,5-(CH₃)₂4-F4.70-0.140.140.92
43,5-Cl₂4-Cl6.100.740.716.03
53,5-Cl₂4-CF₃6.450.740.885.02
63,5-Br₂4-Cl6.180.780.716.03
73,5-(CH₃)₂4-CF₃5.35-0.140.885.02
83,5-(NO₂)₂4-F6.601.420.140.92

From such data, a multiple linear regression analysis might yield a QSAR equation like: log(1/EC₅₀) = 1.2 * σ(X) + 0.5 * π(Y) - 0.1 * MR(Y) + C

This hypothetical model would suggest that high biological activity is favored by strongly electron-withdrawing substituents on the benzoate ring (positive coefficient for σ) and increased hydrophobicity on the phenyl ring (positive coefficient for π). The small negative coefficient for Molar Refractivity (MR), a steric descriptor, might indicate that bulky substituents on the phenyl ring are slightly detrimental to activity.

Armed with this model, researchers can design new, unsynthesized analogues to test and refine the hypothesis. For example, to maximize activity, one might propose a molecule with 3,5-dicyano or 3,5-bis(trifluoromethyl) groups on the benzoate ring (high σ values) and a 4-iodophenyl group (high π value). The model could predict the activity of these virtual compounds, allowing chemists to prioritize the synthesis of only the most promising candidates. ugm.ac.idresearchgate.net

More advanced three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide even more detailed insights. nih.govmdpi.com These techniques generate 3D contour maps that visualize regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bonding features are predicted to increase or decrease biological activity. slideshare.netnih.gov Such models are invaluable for understanding the specific interactions between the ligand and its biological target, guiding more sophisticated structural modifications for future analogues. nih.gov

Exploration of Potential Research Applications of 4 Fluorophenyl 3,5 Dichloro 4 Methoxybenzoate As a Chemical Scaffold or Intermediate

Strategic Role as a Synthetic Building Block in Complex Organic Synthesis

The molecule could serve as a valuable starting material or intermediate in the construction of more complex molecular architectures.

The 3,5-dichloro-4-methoxybenzoate moiety could, upon hydrolysis to the corresponding carboxylic acid or conversion to other reactive intermediates, be a precursor for a variety of heterocyclic systems. For instance, condensation reactions with binucleophilic reagents could lead to the formation of benzoxazines, benzothiazines, or other related heterocyclic scaffolds. The electronic properties of the dichlorinated and methoxylated ring would influence the reactivity and potential for regioselective reactions.

In the context of total synthesis of natural products or complex target molecules, 4-fluorophenyl 3,5-dichloro-4-methoxybenzoate could serve as a key fragment. The 4-fluorophenyl group is a common feature in bioactive molecules and can participate in cross-coupling reactions. The dichloro-methoxy-substituted benzoate (B1203000) portion could be elaborated through nucleophilic aromatic substitution or other functional group interconversions to build up a more intricate part of a target molecule.

Investigation as a Scaffold for Medicinal Chemistry Research (without specific efficacy claims)

The combination of a fluorinated phenyl ring and a dichlorinated benzoate system provides a scaffold that could be explored in medicinal chemistry for the development of new molecular probes or lead compounds.

Starting from this compound, a library of analogues could be synthesized to probe the binding requirements of a particular biological target. Variations could be introduced by modifying the ester linkage (e.g., converting it to an amide), altering the substitution pattern on either aromatic ring, or replacing the aromatic rings with other heterocyclic systems. The fluorine and chlorine atoms can influence the compound's lipophilicity, metabolic stability, and binding interactions, making them important points for modification in structure-activity relationship (SAR) studies.

Contribution to Agricultural Chemistry Research as an Intermediate (without specific efficacy claims)

The structural motifs present in this compound are also found in some agrochemicals. Therefore, this compound could potentially serve as an intermediate in the synthesis of new crop protection agents. The presence of halogen atoms is often associated with enhanced biological activity in this field. Further chemical modifications could lead to the development of novel herbicides, fungicides, or insecticides.

Synthesis of Agrochemical-Related Intermediates

The structural features of this compound are highly pertinent to the field of agrochemicals. Halogenated aromatic compounds form the basis of many commercial herbicides, fungicides, and insecticides. researchgate.netnih.gov The introduction of fluorine and chlorine atoms into a molecule can significantly enhance its biological activity by modifying its lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors. ccspublishing.org.cnresearchgate.net

For instance, the dichlorinated methoxybenzoic acid moiety is structurally related to the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid), a synthetic auxin that controls broadleaf weeds. wikipedia.org This suggests that the 3,5-dichloro-4-methoxybenzoyl portion of the target molecule could serve as a starting point for developing new herbicidal compounds with potentially different selectivity or environmental profiles.

The 4-fluorophenyl group is also a common substituent in modern pesticides. researchgate.net The inclusion of a fluorine atom can increase the metabolic stability of a compound by blocking sites susceptible to oxidative degradation by cytochrome P450 enzymes in target organisms. ccspublishing.org.cn Therefore, this compound could be envisioned as a key intermediate. Through reactions such as ester hydrolysis followed by derivatization of the resulting 3,5-dichloro-4-methoxybenzoic acid, or through direct modification of the aromatic rings, a diverse library of potential agrochemical candidates could be synthesized.

A plausible synthetic pathway to such intermediates would involve the initial synthesis of 3,5-dichloro-4-methoxybenzoyl chloride from the corresponding carboxylic acid. nih.gov This highly reactive acyl chloride can then be reacted with various nucleophiles, including substituted anilines or other alcohols, which are common structural units in agrochemicals.

Evaluation of Structural Modifications for Potential Agrochemical Scaffold Development

The development of new agrochemicals often relies on the systematic structural modification of a lead compound to optimize its efficacy, selectivity, and environmental safety. nih.gov The scaffold of this compound offers multiple points for such modification.

Key strategies for modifying this scaffold could include:

Varying the Halogen Substitution: The number and position of chlorine and fluorine atoms on both aromatic rings could be altered. This can fine-tune the electronic properties and steric profile of the molecule, potentially leading to enhanced binding at the target site.

Modifying the Ester Linkage: The ester bond could be replaced with more stable linkages, such as an amide or an ether, to increase persistence if required. Conversely, designing a more labile ester could lead to pro-pesticides that release the active component under specific environmental conditions.

Altering the Methoxy (B1213986) Group: The methoxy group on the benzoic acid ring could be replaced with other alkyl ethers or electron-donating/withdrawing groups to probe the structure-activity relationship (SAR).

The table below illustrates a hypothetical evaluation of structural modifications based on the this compound scaffold for potential herbicidal activity, drawing parallels with known auxin-type herbicides.

Compound ModificationStructural Change from Parent ScaffoldAnticipated Impact on Herbicidal Activity (Hypothetical)Rationale
1Replacement of ester with amide linkage (N-methyl)Potentially increased metabolic stability and altered target binding.Amide bonds are generally more resistant to hydrolysis than esters, potentially leading to longer persistence.
2Removal of one chlorine atom (3-chloro-4-methoxy derivative)Likely decrease in activity, as dichlorination is often key for auxin mimics.The steric and electronic profile is significantly altered, which may reduce binding affinity to auxin receptors.
3Replacement of 4-fluoro substituent with 4-chloro on the phenyl ringPotentially similar or slightly altered activity and soil mobility.Chlorine and fluorine have different electronic and steric effects that can subtly influence the molecule's properties.
4Demethylation of the methoxy group to a hydroxyl groupSignificant change in polarity and potential for new interactions at the target site.The introduction of a hydroxyl group could alter the compound's transport within the plant and its binding mechanism.

Potential in Material Science Applications

The presence of multiple halogen atoms and aromatic rings in this compound also suggests its utility in the field of material science. Halogenated organic compounds are widely used as building blocks for functional materials due to the unique properties conferred by the carbon-halogen bond, including thermal stability and flame retardancy. researchgate.netmdpi.com

Monomer or Component in Polymer Synthesis

Aromatic esters are precursors for a variety of polymers, most notably polyesters. Through a polycondensation reaction, dihydroxy or dicarboxylic acid derivatives of this molecule could serve as monomers. For example, if the methoxy group were replaced by a hydroxyl group and the ester hydrolyzed, the resulting 3,5-dichloro-4-hydroxybenzoic acid could be used as an A-B type monomer to create an aromatic polyester.

Alternatively, this compound could be incorporated into existing polymer chains as an additive or co-monomer to impart specific properties. The high halogen content would be expected to enhance the flame retardancy of the resulting polymer. Furthermore, the introduction of fluorine can increase thermal stability and chemical resistance, and lower the surface energy of a material, leading to hydrophobic and oleophobic properties. nsf.govbit.edu.cn

The synthesis of polymers containing fluorine is a significant area of research for creating high-performance materials. nsf.gov20.210.105 Fluorinated polymers often exhibit desirable properties such as low dielectric constants and good processability. nsf.gov The incorporation of a monomer derived from this compound could be a viable strategy for developing new polymers with tailored characteristics.

The following table presents plausible physical properties for a hypothetical polyester synthesized using a derivative of the title compound as a monomer, compared to a common polyester like Poly(ethylene terephthalate) (PET).

PropertyStandard PETHypothetical Fluorinated/Chlorinated Aromatic PolyesterReason for Difference
Glass Transition Temperature (Tg)~75 °C>150 °CIncreased chain rigidity from aromatic rings and strong intermolecular forces from halogens.
Thermal Stability (Decomposition Temp.)~350 °C>450 °CHigh bond energy of C-F and C-Cl bonds contributes to enhanced thermal stability.
Water Contact Angle~80°>100°The presence of fluorine atoms on the polymer surface lowers surface energy, leading to increased hydrophobicity.
Flame Retardancy (LOI)~21%>30%Chlorine and fluorine atoms act as radical scavengers in the gas phase during combustion, inhibiting the flame propagation.

Constituent in the Development of Functional Organic Materials

Beyond polymers, the structural characteristics of this compound make it a candidate for research into other functional organic materials. Halogenated aromatic compounds are of interest in the development of organic semiconductors, liquid crystals, and other optoelectronic materials. researchgate.netresearchgate.net

The presence of multiple polar bonds (C-Cl, C-F, C=O, C-O) and aromatic rings creates a molecule with a significant dipole moment and potential for pi-pi stacking interactions. These features are crucial for the self-assembly and electronic properties of organic materials. By modifying the core structure, for example, by extending the conjugation through cross-coupling reactions at the C-Cl bonds, it might be possible to synthesize molecules with interesting photophysical properties, such as fluorescence or phosphorescence.

Aryl halides are versatile building blocks in organic synthesis, serving as precursors in numerous cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net This reactivity could be exploited to build larger, more complex molecular architectures based on the this compound framework, leading to novel materials for applications in organic electronics or photonics.

Future Perspectives and Emerging Research Directions for 4 Fluorophenyl 3,5 Dichloro 4 Methoxybenzoate

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes, a trend that will undoubtedly influence the future synthesis of 4-fluorophenyl 3,5-dichloro-4-methoxybenzoate. Key areas of development are expected to include:

Green Solvents and Catalysts: Traditional organic syntheses often rely on volatile and hazardous solvents. Future protocols will likely focus on the use of greener alternatives such as water, supercritical fluids, or biodegradable solvents. paperpublications.orgnih.gov The development and application of reusable and non-toxic catalysts, including biocatalysts like lipases, will be crucial for minimizing waste and environmental impact. nih.govmdpi.com For instance, enzyme-catalyzed esterification reactions could offer a highly selective and environmentally friendly route to this and similar esters. nih.govmdpi.com

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. researchgate.netyoutube.commtak.huuliege.be The synthesis of this compound could be adapted to a flow process, potentially leading to higher yields, reduced reaction times, and minimized waste generation. researchgate.netyoutube.com

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, a key principle of green chemistry, will be prioritized. paperpublications.orgorganic-chemistry.org This involves designing reaction pathways that avoid the use of stoichiometric reagents and minimize the formation of byproducts.

Green Chemistry ApproachPotential Application in Synthesis of this compound
Use of Greener Solvents Replacement of traditional volatile organic compounds (VOCs) with water, ionic liquids, or bio-derived solvents.
Biocatalysis Employment of enzymes, such as lipases, for the esterification step to improve selectivity and reduce hazardous waste. nih.govmdpi.comyoutube.com
Flow Chemistry Transitioning from batch to continuous flow synthesis for better control, safety, and scalability. researchgate.netyoutube.commtak.huuliege.be
Energy Efficiency Utilization of microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption.
Renewable Feedstocks Exploration of bio-based starting materials for the synthesis of the aromatic precursors. organic-chemistry.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical synthesis and drug discovery. For this compound, these technologies can be applied to:

De Novo Design: AI algorithms can generate novel molecular structures with desired properties. By learning from vast datasets of existing chemical compounds and their activities, AI can propose new analogues of this compound with potentially improved efficacy or different biological targets.

Reaction Prediction and Optimization: Machine learning models can predict the outcome of chemical reactions and suggest optimal reaction conditions, such as temperature, solvent, and catalyst. beilstein-journals.orgchemai.io This can significantly accelerate the process of developing efficient and reliable synthetic routes for this compound and its derivatives. beilstein-journals.orgchemai.io For instance, AI could be trained on a dataset of esterification reactions to predict the best catalyst and conditions for coupling 3,5-dichloro-4-methoxybenzoic acid with 4-fluorophenol (B42351).

Advanced Chemoinformatics and Big Data Approaches for Comprehensive Structural Analysis

The increasing availability of large chemical datasets, coupled with advancements in chemoinformatics, provides powerful tools for understanding the structure-property relationships of molecules like this compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of halogenated benzoates with their biological activities or physicochemical properties. mdpi.comnih.govnih.govsciepub.comcncb.ac.cnnih.gov By analyzing a series of analogues, it would be possible to identify the key structural motifs responsible for a particular effect, guiding the design of more potent or selective compounds. mdpi.comnih.govnih.govsciepub.comcncb.ac.cnnih.gov

Big Data Analysis: Large-scale analysis of chemical databases and spectroscopic data can reveal patterns and trends in the properties of polychlorinated and fluorinated aromatic compounds. This can provide insights into the expected characteristics of this compound and inform the design of new experimental studies.

Chemoinformatics ToolApplication to this compound Research
QSAR Modeling Predict the biological activity or toxicity of novel analogues based on their chemical structure. mdpi.comnih.govnih.govsciepub.comcncb.ac.cnnih.gov
Molecular Docking Simulate the interaction of the compound with biological targets to predict its mechanism of action.
Pharmacophore Modeling Identify the essential structural features required for a specific biological activity.
Big Data Analytics Analyze large chemical databases to identify trends in the properties of related halogenated aromatic compounds.

Interdisciplinary Research Bridging Synthetic Chemistry with Emerging Fields

The future of research on this compound will likely involve collaborations between synthetic chemists and researchers in other fields, such as biology, materials science, and environmental science.

Biological Activity Screening: The biological properties of this compound are largely unexplored. Systematic screening against a variety of biological targets could uncover potential applications in medicine or agriculture. The presence of halogen atoms often enhances the biological activity of organic molecules. bjmu.edu.cnnih.govnih.govresearchgate.net

Materials Science: Aromatic esters can be used as building blocks for polymers and other materials. The specific substitution pattern of this compound could impart unique properties, such as thermal stability or liquid crystalline behavior, making it a candidate for advanced materials.

Environmental Fate and Degradation: Given the presence of multiple halogen atoms, it is important to study the environmental persistence and degradation pathways of this compound. Research in this area would be crucial for assessing its environmental impact and developing strategies for its potential remediation. nih.gov

Exploration of Chiral Analogues and Stereoselective Synthetic Pathways

Chirality plays a critical role in the biological activity of many molecules. While this compound itself is achiral, the introduction of chiral centers into its structure could lead to analogues with enhanced and stereospecific biological activities.

Design of Chiral Analogues: Future research could focus on designing and synthesizing chiral derivatives of this compound. This could involve introducing chiral substituents on either the benzoic acid or the phenol (B47542) moiety.

Asymmetric Synthesis: The development of stereoselective synthetic methods will be essential for accessing enantiomerically pure chiral analogues. acs.orgnih.govnih.govscispace.comuwindsor.canih.govnih.govresearchgate.netrsc.org This could involve the use of chiral catalysts, auxiliaries, or biocatalytic approaches to control the stereochemical outcome of the reactions. acs.orgnih.govnih.govscispace.comuwindsor.canih.govnih.govresearchgate.netrsc.org The separation of racemic mixtures using chiral chromatography is also a viable strategy. researchgate.netacs.orgnih.govacs.org

Q & A

Basic: What are the recommended synthetic routes for 4-fluorophenyl 3,5-dichloro-4-methoxybenzoate, and what key reaction parameters should be optimized?

Answer:
The synthesis typically involves a two-step process:

Preparation of 3,5-dichloro-4-methoxybenzoic acid : Chlorination of 4-hydroxybenzoic acid derivatives using SOCl₂ or PCl₅ under anhydrous conditions, followed by methylation with dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) .

Esterification : Coupling the acid chloride (generated via thionyl chloride) with 4-fluorophenol using a coupling agent like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) as a catalyst. Optimal yields (70–85%) are achieved under reflux in dry THF for 6–8 hours .
Key Parameters :

  • Moisture control (use Schlenk lines or inert atmosphere).
  • Stoichiometric excess of 4-fluorophenol (1.2–1.5 equiv).
  • Temperature control (60–80°C) to avoid decarboxylation.

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Answer:

  • ¹H/¹³C NMR :
    • Look for aromatic proton signals in δ 6.8–7.6 ppm (split patterns indicate substitution: 3,5-dichloro groups cause deshielding).
    • Methoxy (-OCH₃) appears as a singlet at δ 3.8–4.0 ppm.
    • Fluorophenyl protons show coupling (J = 8–10 Hz) .
  • IR Spectroscopy :
    • Ester C=O stretch at 1720–1740 cm⁻¹.
    • Aromatic C-Cl stretches at 550–600 cm⁻¹ .
  • X-ray Crystallography : Resolves steric effects from the 3,5-dichloro and 4-methoxy groups, confirming dihedral angles between aromatic rings (typically 45–60°) .

Advanced: How should researchers address discrepancies in melting point or solubility data reported in different studies?

Answer:
Discrepancies often arise from:

  • Polymorphism : Recrystallize the compound from multiple solvents (e.g., ethanol, acetonitrile) and compare DSC thermograms to identify stable polymorphs .
  • Purity Issues : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1%. Reproduce synthesis with rigorously dried reagents to exclude hydrate formation .
  • Solubility Variability : Perform solubility tests in DMSO, THF, and chloroform at controlled temperatures (25°C ± 0.5°C). Use UV-Vis spectroscopy to quantify saturation points .

Advanced: What strategies can be employed to improve the yield of esterification reactions involving highly substituted benzoic acid derivatives?

Answer:

  • Activation of the Carboxylic Acid : Use SOCl₂ instead of PCl₅ for acid chloride formation to minimize side reactions (e.g., ring chlorination) .
  • Catalyst Optimization : Replace DMAP with polymer-supported catalysts (e.g., PS-DMAP) for easier purification and reduced byproducts .
  • Microwave-Assisted Synthesis : Reduce reaction time (2–3 hours vs. 6–8 hours) while maintaining yields >80% at 100–120°C .
  • Solvent Screening : Test polar aprotic solvents like DMF or NMP, which enhance solubility of substituted benzoates .

Advanced: How can computational methods predict the biological activity of this compound, and what validation experiments are necessary?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450 or kinases). Prioritize binding poses with ΔG < −7 kcal/mol .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous esters. Validate with in vitro assays (e.g., IC₅₀ measurements) .
  • ADMET Prediction : SwissADME or pkCSM tools predict pharmacokinetics. Confirm experimentally via:
    • Metabolic stability in liver microsomes.
    • Plasma protein binding assays .

Advanced: How to resolve conflicting NMR data for aromatic proton assignments in structurally similar esters?

Answer:

  • 2D NMR (COSY, NOESY) : Identify coupling networks to distinguish between 3,5-dichloro and 4-methoxy substituents. NOESY cross-peaks confirm spatial proximity of methoxy and fluorophenyl groups .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃O-substituted) to simplify splitting patterns in ¹H NMR .
  • DFT Calculations : Compare computed chemical shifts (Gaussian 16, B3LYP/6-311+G(d,p)) with experimental data to validate assignments .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.